![molecular formula C18H18N2O3S2 B2457261 4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide CAS No. 393837-80-4](/img/structure/B2457261.png)
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. While I don’t have specific data on Oprea1_742584, other thiazole derivatives have shown promise as antimicrobial agents . Researchers explore their potential to combat bacterial, fungal, and viral infections.
- Thiazoles exhibit antitumor and cytotoxic effects. For instance, certain thiazole-containing compounds have demonstrated potent cytotoxicity against human tumor cell lines . Investigating Oprea1_742584’s impact on cancer cells could be an exciting avenue.
- Thiazoles serve as essential scaffolds for designing novel drugs. Researchers explore modifications around the thiazole ring to create compounds with specific pharmacological activities . Oprea1_742584 might contribute to this field.
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Drug Design and Scaffold Development
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
properties
IUPAC Name |
4-ethoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-23-16-8-10-17(11-9-16)25(21,22)20-15-6-4-14(5-7-15)18-12-24-13(2)19-18/h4-12,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPZGURQFTUWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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